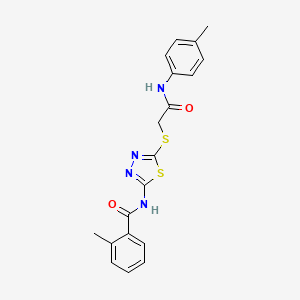
2-甲基-N-(5-((2-氧代-2-(对甲苯氨基)乙基)硫)-1,3,4-噻二唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N4O2S2 and its molecular weight is 398.5. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒活性
吲哚衍生物,我们的化合物属于此类,已显示出抗病毒潜力。例如:
- 6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物已被研究为抗病毒剂。 其中,6-氨基-4-异丁氧基-1H-吲哚-2-羧酸甲酯对流感 A 病毒表现出抑制活性 .
- 4-烷基-1-(5-氟-3-苯基-1H-吲哚-2-羰基)硫代氨基脲衍生物是对抗柯萨奇病毒 B4 的有效抗病毒剂 .
降压潜力
虽然与吲哚衍生物没有直接关系,但值得注意的是,含有咪唑部分的化合物已被探索用于其降压作用 。我们化合物的结构特征可能有助于类似的药理活性。
结论
我们的化合物,以其吲哚骨架,在药物开发和治疗应用中具有巨大的潜力。 研究人员应继续研究其多种生物活性,以发现新的治疗可能性 .
作用机制
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with various protein receptors or enzymes due to the presence of functional groups such as the amide and thiadiazole rings, which are known to interact with a variety of biological targets .
Mode of Action
Based on its structural similarity to other compounds with known activities, it may bind to its target(s) and modulate their function, leading to downstream effects .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it may affect. Compounds containing similar functional groups have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Pharmacokinetics
The presence of polar groups like the amide and the non-polar aromatic rings suggest that it may have a balance of hydrophilic and lipophilic properties, potentially aiding in absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on the biological activities of structurally similar compounds, it may have potential therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific experimental data, it’s difficult to predict how these factors might impact this compound .
生物活性
The compound 2-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, receptor interactions, and potential applications in pharmacology.
Chemical Structure
The compound features a thiadiazole ring connected to a benzamide moiety, which is critical for its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of related thiadiazole compounds, one derivative demonstrated significant activity:
- Compound 4y :
- IC50 against MCF-7: 0.084±0.020mmol L−1
- IC50 against A549: 0.034±0.008mmol L−1
This indicates that similar compounds may exhibit comparable or enhanced anticancer activities due to structural similarities with the target compound .
The mechanism by which thiadiazole derivatives exert their anticancer effects often involves the inhibition of specific enzymes or receptors.
Adenosine Receptor Interaction
Research has shown that certain thiadiazole derivatives act as adenosine receptor antagonists:
- Adenosine A(1) and A(3) Receptor Affinities : Compounds in this class have been observed to bind selectively to these receptors, with some exhibiting Ki values in the nanomolar range. For instance, derivatives such as N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide showed a Ki of 7nM at the A(1) receptor .
Pharmacological Applications
The biological activity of 2-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suggests several potential pharmacological applications:
- Anticancer Agents : Due to its efficacy against various cancer cell lines.
- Adenosine Receptor Modulators : Potential use in conditions where modulation of adenosine signaling is beneficial.
- Antimicrobial Properties : Some derivatives have shown comparable activities to standard antibiotics .
Data Summary Table
属性
IUPAC Name |
2-methyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-12-7-9-14(10-8-12)20-16(24)11-26-19-23-22-18(27-19)21-17(25)15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPPDBNNADXVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














